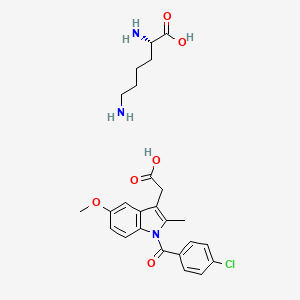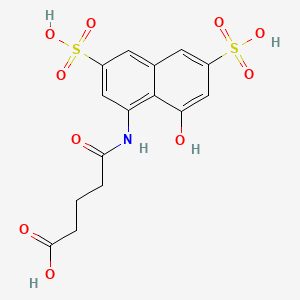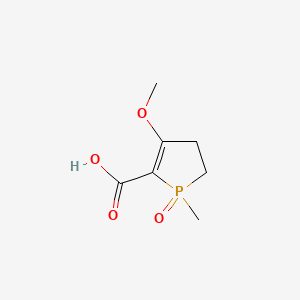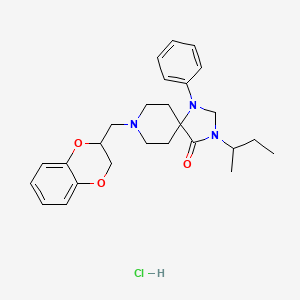
Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 281-240-5, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound is primarily used in military applications and in the mining industry due to its high energy release upon detonation.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Each stage of nitration requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The reaction mixture is then cooled, and the product is purified through crystallization and washing to remove any residual acids and impurities.
化学反应分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various aminotoluene derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Oxidation: Although less common, it can undergo oxidation to form different oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid, which reduce the nitro groups to amino groups.
Substitution: Substitution reactions often require strong bases or nucleophiles to replace the nitro groups.
Oxidation: Oxidizing agents such as potassium permanganate can be used, although this is less common due to the stability of the nitro groups.
Major Products
Reduction: Aminotoluene derivatives.
Substitution: Various substituted toluene derivatives depending on the substituent used.
Oxidation: Oxidized products, though these are less commonly studied.
科学研究应用
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: It is used as a standard explosive in various chemical studies to understand detonation mechanisms and energy release.
Biology: Research has been conducted on its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is widely used in the mining industry for blasting and in military applications for munitions.
作用机制
The explosive nature of 2,4,6-trinitrotoluene is due to the rapid decomposition of the compound upon detonation, releasing a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, which is the basis of its explosive power.
相似化合物的比较
2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:
2,4-dinitrotoluene: Less explosive but still used in some industrial applications.
1,3,5-trinitrobenzene: Similar explosive properties but different chemical structure.
Nitroglycerin: More powerful explosive but less stable and more sensitive to shock.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice in many applications.
属性
CAS 编号 |
83898-31-1 |
|---|---|
分子式 |
C22H28N2O2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
ethyl N-[(1-benzyl-4-phenylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-21(25)23-18-22(20-11-7-4-8-12-20)13-15-24(16-14-22)17-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3,(H,23,25) |
InChI 键 |
DDOMFXWZSMHVEA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


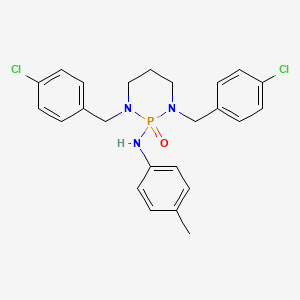

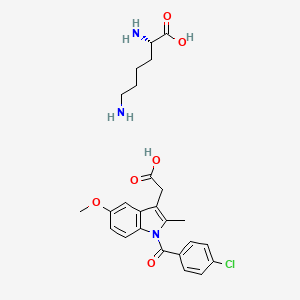
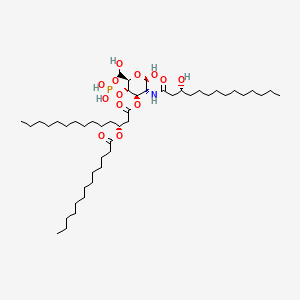
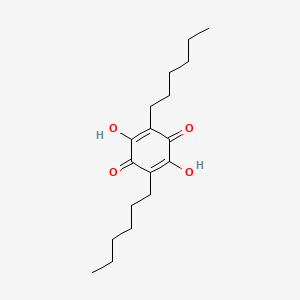
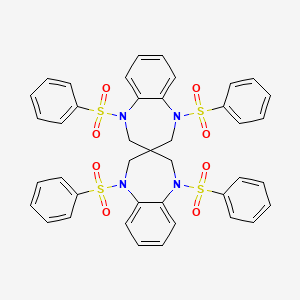

![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)
